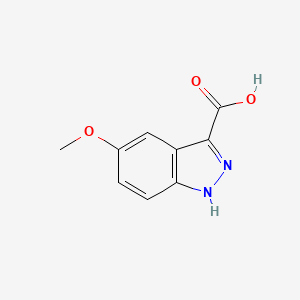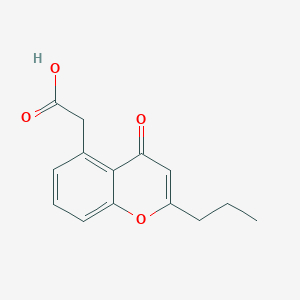
Phaeochromycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phaeochromycin E is a natural product found in Streptomyces phaeochromogenes, Streptomyces sundarbansensis, and Streptomyces with data available.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Phaeochromycin E, identified as a novel polyketide, has been found to have significant anti-inflammatory properties. Research conducted by Graziani et al. (2005) on Streptomyces phaeochromogenes LL-P018, which produces phaeochromycins A-E, highlighted these anti-inflammatory effects. This finding was reinforced by further studies that investigated the properties of phaeochromycins, including Phaeochromycin E, as anti-inflammatory agents (Graziani, Ritacco, Bernan, & Telliez, 2005).
Structural Analysis and Biosynthesis
Phaeochromycin E, along with other phaeochromycins, has been studied for its structural and biosynthetic pathways. Research emphasizes the importance of understanding the molecular structure and biosynthetic origins of these compounds for potential therapeutic applications. Such studies contribute to the broader understanding of polyketide metabolites in scientific research (Ritacco & Eveleigh, 2008).
Selective Antiproliferative Activity
Recent studies have also discovered that Phaeochromycin E exhibits selective antiproliferative activity against certain cell lines. This property is crucial for the development of targeted therapies in oncology, providing a pathway for the development of new anticancer drugs. The research by Xu et al. (2022) on dimeric polyketides, including phaeochromycins, highlights these potential applications in cancer treatment (Xu, Wang, Lv, Fu, Wang, & Zhu, 2022).
Propriétés
Nom du produit |
Phaeochromycin E |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-(4-oxo-2-propylchromen-5-yl)acetic acid |
InChI |
InChI=1S/C14H14O4/c1-2-4-10-8-11(15)14-9(7-13(16)17)5-3-6-12(14)18-10/h3,5-6,8H,2,4,7H2,1H3,(H,16,17) |
Clé InChI |
BIAYPZYIPJYNTN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(C=CC=C2O1)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



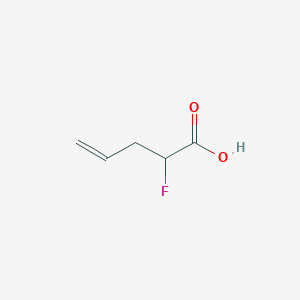
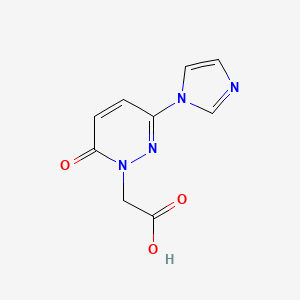
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)

![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)
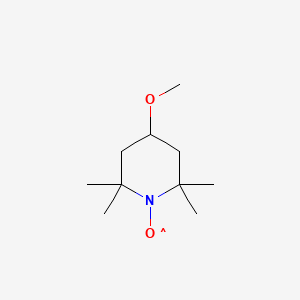
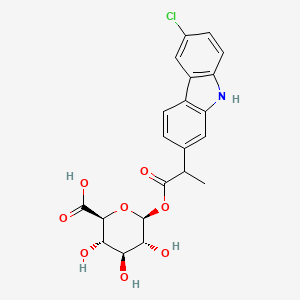

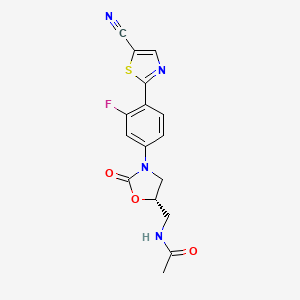
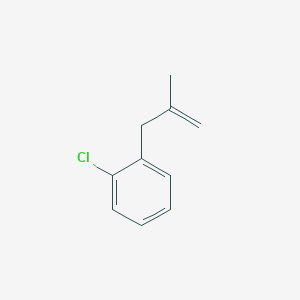
![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)

